molecular formula C19H26N2O2S B2400402 N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide CAS No. 953921-57-8

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2400402
CAS No.: 953921-57-8
M. Wt: 346.49
InChI Key: NRAZTZTXJMWXIG-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a dimethylbenzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenylpropylamine with 2,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group can participate in electronic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-(dimethylamino)phenyl)propyl)-benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.

    N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide: Has only one methyl group on the benzene ring.

    N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethylbenzenesulfonamide: Methyl groups are positioned differently on the benzene ring.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-15-7-12-19(16(2)14-15)24(22,23)20-13-5-6-17-8-10-18(11-9-17)21(3)4/h7-12,14,20H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAZTZTXJMWXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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